2,2-Dimethylpiperidin-4-one hydrochloride

Catalog No.
S835286
CAS No.
1303968-37-7
M.F
C7H14ClNO
M. Wt
163.645
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpiperidin-4-one hydrochloride

CAS Number

1303968-37-7

Product Name

2,2-Dimethylpiperidin-4-one hydrochloride

IUPAC Name

2,2-dimethylpiperidin-4-one;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.645

InChI

InChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H

InChI Key

WFLSRZDZQPQMBM-UHFFFAOYSA-N

SMILES

CC1(CC(=O)CCN1)C.Cl

Synthesis and Characterization:

2,2-Dimethylpiperidin-4-one hydrochloride is a chemical compound that can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylpiperidine with phosgene, followed by hydrolysis to yield the desired product. The structure and purity of the synthesized compound can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). []

Potential Applications:

  • Medicinal Chemistry: The piperidine core is a prevalent scaffold in numerous drugs, and 2,2-dimethylpiperidin-4-one hydrochloride could serve as a starting material for the synthesis of novel drug candidates. Studies have explored its potential for developing anticonvulsant and anti-inflammatory agents.
  • Material Science: The presence of the ketone functional group makes 2,2-dimethylpiperidin-4-one hydrochloride a potential candidate for the development of new materials. Research suggests its use in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and electrical conductivity.
  • Organic Chemistry: As a building block, 2,2-dimethylpiperidin-4-one hydrochloride can be employed in various organic synthesis reactions. Its reactivity allows for the creation of more complex molecules with diverse functionalities. []

2,2-Dimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO and a molecular weight of approximately 163.65 g/mol. It is known for its structural features, including a piperidine ring with two methyl groups at the second position and a carbonyl group at the fourth position. This compound is often utilized in organic synthesis and pharmaceutical applications due to its versatile reactivity and ability to form various derivatives .

The chemical behavior of 2,2-Dimethylpiperidin-4-one hydrochloride is characterized by several key reactions:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, making it a suitable precursor for various amines and other nucleophiles.
  • Reduction Reactions: The ketone functionality can be reduced to form alcohols or further reacted to yield amines.
  • Condensation Reactions: It can participate in condensation reactions, forming imines or other derivatives when reacted with suitable reagents.

These reactions highlight its utility in synthesizing more complex molecules for medicinal chemistry .

Research indicates that 2,2-Dimethylpiperidin-4-one hydrochloride exhibits significant biological activity, particularly in the development of pharmaceuticals. Its derivatives have shown potential in:

  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit tumor growth.
  • Antimicrobial Properties: It has been investigated for its efficacy against various bacterial strains.
  • CNS Activity: Compounds derived from 2,2-Dimethylpiperidin-4-one hydrochloride have been explored for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Several synthetic routes are available for producing 2,2-Dimethylpiperidin-4-one hydrochloride:

  • Cyclization of 2,2-Dimethyl-3-pentanone: This method involves the cyclization of ketones under acidic conditions to form the piperidine structure.
  • Benzylation followed by Hydrolysis: Starting from a benzyl derivative, hydrolysis can yield the desired hydrochloride salt.
  • Reduction of 2,2-Dimethylpiperidin-4-one: The reduction of the ketone using reducing agents such as lithium aluminum hydride can produce the hydrochloride salt.

These methods underline the compound's accessibility for research and industrial applications .

2,2-Dimethylpiperidin-4-one hydrochloride finds application in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders and cancer.
  • Chemical Synthesis: Utilized as a building block in organic synthesis due to its reactive functional groups.
  • Research: Employed in laboratories for studying piperidine derivatives and their biological activities .

Studies focusing on the interactions of 2,2-Dimethylpiperidin-4-one hydrochloride have revealed:

  • Drug Interactions: Its derivatives may interact synergistically with other pharmacological agents, enhancing therapeutic effects or reducing side effects.
  • Receptor Binding Studies: Investigations into its binding affinity to various receptors have shown potential implications in drug design targeting specific pathways in diseases like cancer and neurodegeneration .

Several compounds share structural similarities with 2,2-Dimethylpiperidin-4-one hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,6-Dimethylpiperidin-4-oneC₇H₁₄ClNOSimilar structure but different methyl placement; potential alternative applications.
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochlorideC₁₃H₁₈ClNContains a benzyl group; used in different pharmacological contexts.
N-Methyl-2,2-dimethylpiperidin-4-oneC₈H₁₉NMethylated nitrogen; alters biological activity compared to parent compound.

Uniqueness

The uniqueness of 2,2-Dimethylpiperidin-4-one hydrochloride lies in its specific arrangement of substituents on the piperidine ring, which influences its reactivity and biological properties. Compared to other similar compounds, it often exhibits distinct pharmacological profiles that make it particularly valuable in drug development .

Dates

Modify: 2023-08-15

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